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Compound of Interest

Compound Name: Fmoc-MeAnon(2)-OH

Cat. No.: B2380699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR,

MS) and a plausible synthetic protocol for Nα-Fmoc-Nα-methyl-L-α-naphthylalanine, herein

referred to as Fmoc-MeAnon(2)-OH. Due to the specialized nature of this N-methylated amino

acid derivative, publicly available experimental spectroscopic data is scarce. Therefore, this

document presents predicted data based on the chemical structure, alongside established

methodologies for the synthesis and characterization of similar compounds. This guide is

intended to serve as a valuable resource for researchers in peptide synthesis and drug

development.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for Fmoc-MeAnon(2)-OH. These predictions are derived from

standard chemical shift values and fragmentation patterns for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

N-CH₃ 2.8 - 3.2 Singlet

Chemical shift can be

sensitive to solvent

and conformation.

α-CH 4.8 - 5.2
Triplet or Doublet of

Doublets
Coupling to β-protons.

β-CH₂ 3.2 - 3.6 Multiplet

Diastereotopic

protons, may show

complex splitting.

Fmoc-CH 4.2 - 4.5 Triplet

Fmoc-CH₂ 4.0 - 4.3 Doublet

Fmoc Aromatic-H 7.2 - 7.8 Multiplet

Naphthyl Aromatic-H 7.4 - 8.2 Multiplet

Distinct signals for the

different aromatic

protons of the

naphthyl group.

COOH 10 - 12 Broad Singlet

May not be observed

in all solvents or may

exchange with D₂O.

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

N-CH₃ 30 - 35

α-CH 55 - 60

β-CH₂ 35 - 40

C=O (Carboxyl) 170 - 175

C=O (Fmoc) 155 - 160

Fmoc-CH 65 - 70

Fmoc-CH₂ 45 - 50

Fmoc Aromatic-C 120 - 145 Multiple signals expected.

Naphthyl Aromatic-C 125 - 135 Multiple signals expected.

Predicted in CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data
Parameter Predicted Value Method

Molecular Formula C₃₀H₂₅NO₄

Exact Mass 475.1784

[M+H]⁺ 476.1857 ESI-MS

[M+Na]⁺ 498.1676 ESI-MS

Key Fragmentation Ions (m/z) Notes

298.11 [M+H - C₁₄H₁₀O]⁺
Loss of the dibenzofulvene

moiety from the Fmoc group.

254.12 [C₁₇H₁₆NO₂]⁺ Cleavage of the Fmoc group.

178.08 [C₁₄H₁₀]⁺
Dibenzofulvene cation from the

Fmoc group.
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Experimental Protocols
The following is a generalized protocol for the synthesis and characterization of Fmoc-N-

methylated amino acids, adapted from established literature procedures.

Synthesis of Fmoc-MeAnon(2)-OH
A common route for the N-methylation of Fmoc-amino acids involves a two-step process of

protection followed by methylation.

Materials:

Fmoc-L-α-naphthylalanine (Fmoc-Anon(2)-OH)

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

Sodium bicarbonate (NaHCO₃)

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Thiophenol

Potassium carbonate (K₂CO₃)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Diethyl ether

Standard glassware and purification apparatus (e.g., column chromatography)

Procedure:

Protection of the Amine: The α-amino group of Fmoc-Anon(2)-OH is first protected with a 2-

nitrobenzenesulfonyl (o-NBS) group. This is typically achieved by reacting the amino acid
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with o-NBS-Cl in the presence of a base like NaHCO₃ in an aqueous/organic solvent

mixture.

N-Methylation: The resulting N-o-NBS protected amino acid is then N-methylated. The acidic

N-H proton is deprotonated using a base such as DBU or K₂CO₃ in DMF, followed by the

addition of a methylating agent like DMS or MeI.

Deprotection of the o-NBS Group: The o-NBS protecting group is selectively removed using

a nucleophile, typically thiophenol in the presence of a base like K₂CO₃ in DMF.

Work-up and Purification: The reaction mixture is worked up by acidification and extraction.

The crude product is then purified by column chromatography on silica gel to yield the final

Fmoc-MeAnon(2)-OH.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher

field spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using

an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer to confirm the exact mass and molecular formula.

Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflow

and the logical relationship of the characterization data.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Fmoc-
MeAnon(2)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2380699#spectroscopic-data-nmr-ms-for-fmoc-
meanon-2-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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